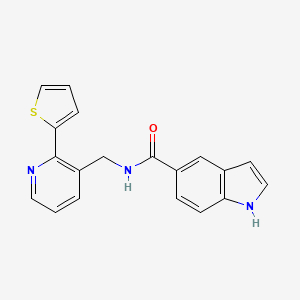

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide

CAS No.: 2034207-17-3

Cat. No.: VC5697277

Molecular Formula: C19H15N3OS

Molecular Weight: 333.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034207-17-3 |

|---|---|

| Molecular Formula | C19H15N3OS |

| Molecular Weight | 333.41 |

| IUPAC Name | N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1H-indole-5-carboxamide |

| Standard InChI | InChI=1S/C19H15N3OS/c23-19(14-5-6-16-13(11-14)7-9-20-16)22-12-15-3-1-8-21-18(15)17-4-2-10-24-17/h1-11,20H,12H2,(H,22,23) |

| Standard InChI Key | QYVKBVYKYBGEEX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC4=C(C=C3)NC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three aromatic systems:

-

Indole core: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The carboxamide group (-CONH-) at the 5th position of the indole enhances hydrogen-bonding potential .

-

Pyridine-thiophene hybrid: A pyridine ring substituted at the 3-position with a methyl group linked to a thiophene ring at the 2-position. The pyridine’s nitrogen atom and thiophene’s sulfur atom contribute to electronic diversity, influencing solubility and target interactions.

The SMILES notation C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC4=C(C=C3)NC=C4 and InChIKey QYVKBVYKYBGEEX-UHFFFAOYSA-N provide precise stereochemical details .

Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 333.41 g/mol | |

| Molecular Formula | C₁₉H₁₅N₃OS | |

| Solubility | Not experimentally determined | |

| PubChem CID | 91625793 |

The compound’s logP (partition coefficient) and pKa remain uncharacterized, but its aromaticity suggests moderate lipophilicity, potentially favoring blood-brain barrier penetration.

Synthesis and Analytical Characterization

Analytical Techniques for Validation

-

Mass Spectrometry (MS): Confirmation of molecular weight via electrospray ionization (ESI-MS).

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify proton environments and carbon connectivity.

-

High-Performance Liquid Chromatography (HPLC): Assessing purity (>95%) using reverse-phase columns.

Biological Activity and Mechanistic Insights

Antioxidant Properties

Thiophene-containing compounds exhibit radical scavenging activity by stabilizing reactive oxygen species (ROS) through sulfur’s electron-donating capacity. Methoxy-substituted indole analogs show ROS inhibition, suggesting that N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide may mitigate oxidative stress in neurodegenerative or inflammatory diseases.

Enzyme and Receptor Interactions

-

Cytochrome P450 Inhibition: Pyridine rings often interact with heme iron in CYP450 enzymes, modulating drug metabolism.

-

Serotonin Receptor Modulation: Indole scaffolds resemble tryptamine, a precursor to serotonin, hinting at potential neuropsychiatric applications.

Comparative Analysis with Structural Analogs

The addition of methoxy groups or hydrazide side chains alters solubility and target selectivity, underscoring the versatility of indole-carboxamide derivatives .

Challenges and Future Directions

Synthetic Optimization

-

Yield Improvement: Optimizing coupling reactions to reduce byproducts.

-

Stereochemical Control: Ensuring regioselectivity in pyridine-thiophene substitutions.

Biological Screening

-

In Vitro Assays: Testing against cancer cell lines (e.g., MDA-MB-231, HeLa) and antioxidant models .

-

In Vivo Studies: Evaluating pharmacokinetics and toxicity in rodent models .

Computational Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume